molecular formula C10H7ClFNO2S B13174761 7-Fluoro-8-methylquinoline-5-sulfonyl chloride

7-Fluoro-8-methylquinoline-5-sulfonyl chloride

Cat. No.: B13174761
M. Wt: 259.68 g/mol
InChI Key: VWCVSMRDISNEAH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluoro-8-methylquinoline-5-sulfonyl chloride typically involves the reaction of 8-quinoline sulfonic acid with thionyl chloride . The process begins with the preparation of 8-quinoline sulfonic acid, which is achieved by adding dehydrated quinoline to fuming sulfuric acid. The resulting solution is heated and then cooled, followed by the addition of water to precipitate the sulfonic acid. This intermediate is then reacted with thionyl chloride to produce this compound .

Industrial Production Methods

Industrial production methods for this compound are designed to be efficient and environmentally friendly. One such method involves the use of bis(trichloromethyl) carbonate as a chlorinating agent, which allows for the acyl chlorination of 3-methylquinoline-8-sulfonic acid under the action of an organic base . This method is advantageous due to its simplicity, low cost, and minimal generation of harmful gases, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

7-Fluoro-8-methylquinoline-5-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, nucleophilic substitution with an amine would yield a sulfonamide, while Suzuki-Miyaura coupling would produce a biaryl compound .

Mechanism of Action

The mechanism of action of 7-Fluoro-8-methylquinoline-5-sulfonyl chloride involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various functional groups. This reactivity is exploited in the synthesis of complex molecules and in the development of fluorescent probes . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile or coupling partner used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Fluoro-8-methylquinoline-5-sulfonyl chloride is unique due to the presence of both fluorine and methyl groups, which enhance its reactivity and selectivity in chemical reactions. These substituents also influence its physical and chemical properties, making it distinct from other quinoline sulfonyl chlorides .

Properties

Molecular Formula

C10H7ClFNO2S

Molecular Weight

259.68 g/mol

IUPAC Name

7-fluoro-8-methylquinoline-5-sulfonyl chloride

InChI

InChI=1S/C10H7ClFNO2S/c1-6-8(12)5-9(16(11,14)15)7-3-2-4-13-10(6)7/h2-5H,1H3

InChI Key

VWCVSMRDISNEAH-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(C=C1F)S(=O)(=O)Cl)C=CC=N2

Origin of Product

United States

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